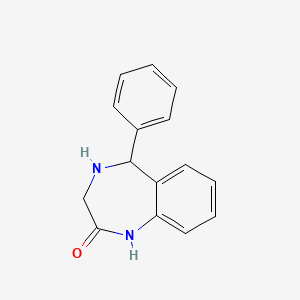

5-Phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one is a chemical compound with the molecular formula C15H14N2O . It is also known as Diazepam . The compound is used for research purposes .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using spectral data, elemental analyses, and alternative synthetic routes . The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 238.28 . More detailed properties such as boiling point and melting point are not provided in the retrieved sources.Wissenschaftliche Forschungsanwendungen

Chemical Transformations and Synthesis

5-Phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one is involved in various chemical transformations. For instance, its treatment with base results in the formation of 1,3-dihydro or 1,5-dihydro-1,4-benzodiazepin-2-ones, depending on the conditions used (Fryer, Winter, & Sternbach, 1967). Another study highlights the synthesis of different structural forms of benzodiazepines from this compound, which are determined by substituent modifications and result in significant changes in molecular conformation (Kravtsov et al., 2012).

Pharmacological Valorization

In pharmacology, derivatives of 4-phenyl-1,5-benzodiazepin-2-one, structurally similar to this compound, have been studied for their effects on the central nervous system. These derivatives show no toxic effects at therapeutic doses and exhibit varying psychotropic effects, including sedative and anxiolytic properties, but no hypnotic or cataleptic effects (Ongone et al., 2018); (Kanyonga, Zellou, Cherrah, & Essassi, 2010).

Central Nervous System Depressants

Research into 5-phenyl-1,4-benzodiazepines, a category that includes this compound, has revealed some compounds with significant activity as central nervous system depressants in mice (Moffett & Kamdar, 1979).

Molecular Structure Analysis

Studies on the molecular structure of benzodiazepine derivatives provide insights into their pharmacological properties. For example, an antagonist of 5-aryl-1,2-dihydro-3H-1,4-benzodiazepin-2-ones, closely related to this compound, was analyzed using X-ray diffraction, revealing key details about its molecular conformation (Andronati et al., 1982).

Cancer Research

In the context of cancer research, certain benzodiazepine derivatives, including this compound, have been explored for their potential role in inhibiting farnesyltransferase, an enzyme involved in tumor growth. This research has led to the advancement of specific compounds into clinical trials (Hunt et al., 2000).

Antioxidant and Analgesic Activities

4-Phenyl-1,5-benzodiazepin-2-one derivatives demonstrate notable antinociceptive and antioxidant effects. These properties suggest potential applications in treating pain and oxidative disorders (Ongone et al., 2019).

Eigenschaften

IUPAC Name |

5-phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O/c18-14-10-16-15(11-6-2-1-3-7-11)12-8-4-5-9-13(12)17-14/h1-9,15-16H,10H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SREVNOABLVPRHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=CC=CC=C2C(N1)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(4-fluorobenzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2732930.png)

![3-Amino-2-[(4-fluoro-2-methylphenyl)methyl]propanoic acid hydrochloride](/img/structure/B2732931.png)

![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2732939.png)

![N-(1-Cyano-4-methylcyclohexyl)-2-[(3R,5S)-3,5-dihydroxypiperidin-1-yl]-N-methylpropanamide](/img/structure/B2732940.png)

![N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B2732945.png)

![(4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrobenzo[b]thiophen-2-yl)methanone](/img/structure/B2732947.png)